

Sophoraflavanone G: A Potent Synergist in the Fight Against Antibiotic Resistance

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A Comparative Guide for Researchers and Drug Development Professionals

The escalating crisis of antibiotic resistance necessitates innovative strategies to restore the efficacy of existing antimicrobial agents. Sophoraflavanone G, a prenylated flavonoid isolated from the roots of Sophora flavescens, has emerged as a promising candidate for combination therapy. This guide provides a comprehensive comparison of the synergistic effects of Sophoraflavanone G with various antibiotics, supported by experimental data, detailed protocols, and mechanistic insights to inform future research and drug development.

Synergistic Activity of Sophoraflavanone G with Conventional Antibiotics

Sophoraflavanone G exhibits potent synergistic activity when combined with several classes of antibiotics, particularly against multidrug-resistant strains of Staphylococcus aureus (MRSA). The synergy is typically quantified using the Fractional Inhibitory Concentration (FIC) index, where an FIC index of \leq 0.5 indicates a synergistic interaction.

Synergy with β-Lactam Antibiotics

The combination of Sophoraflavanone G with β -lactam antibiotics like ampicillin and oxacillin has demonstrated significant efficacy in overcoming resistance in MRSA.

Table 1: Synergistic Effect of Sophoraflavanone G with Ampicillin and Oxacillin against MRSA



| Bacterial Strain(s) | Antibiotic | MIC of Antibiotic Alone (μg/mL) | MIC of Sophoraflav anone G Alone (µg/mL) | Fractional Inhibitory Concentrati on (FIC) Index Range | Reference |
|------------------------------------|------------|--|--|--|-----------|
| 10 Clinical Isolates of MRSA | Ampicillin | 64 - 1024 | 0.5 - 8 | 0.188 - 0.375 | [1] |
| 10 Clinical Isolates of MRSA | Oxacillin | 256 - 1024 | 0.5 - 8 | 0.188 - 0.375 | [1] |

Note: The data presented demonstrates a significant reduction in the MIC of both ampicillin and oxacillin in the presence of Sophoraflavanone G, with FIC indices consistently in the synergistic range.

For comparative purposes, a similar compound, Sophoraflavanone B, has also been extensively studied and shows marked synergistic activity with a range of antibiotics against various MRSA strains, as detailed in the following tables.

Table 2: Synergistic Effect of Sophoraflavanone B with Ampicillin against MRSA strains (for comparison)



| MRSA Strain | MIC of Ampicillin Alone (μg/mL) | MIC of Sophoraflav anone B Alone (µg/mL) | MIC of Ampicillin in Combinatio n (µg/mL) | MIC of Sophoraflav anone B in Combinatio n (µg/mL) | FIC Index |
|----------------|--|--|---|--|-----------|
| CCARM 3001 | 512 | 15.6 | 32 | 3.9 | 0.312 |
| CCARM 3002 | 1024 | 15.6 | 64 | 3.9 | 0.312 |
| CCARM 3003 | 256 | 31.25 | 32 | 7.8 | 0.375 |
| CCARM 3004 | 512 | 15.6 | 64 | 3.9 | 0.375 |
| CCARM 3005 | 1024 | 15.6 | 128 | 3.9 | 0.375 |
| CCARM 3006 | 256 | 31.25 | 32 | 7.8 | 0.375 |
| CCARM 3007 | 512 | 15.6 | 64 | 3.9 | 0.375 |

Data from a study on Sophoraflavanone B, a structurally similar compound, illustrating a consistent synergistic pattern with ampicillin.[2]

Table 3: Synergistic Effect of Sophoraflavanone B with Oxacillin against MRSA strains (for comparison)



| MRSA Strain | MIC of Oxacillin Alone (µg/mL) | MIC of Sophoraflav anone B Alone (µg/mL) | MIC of Oxacillin in Combinatio n (µg/mL) | MIC of Sophoraflav anone B in Combinatio n (µg/mL) | FIC Index |
|----------------|---|--|---|--|-----------|
| CCARM 3001 | 1024 | 15.6 | 64 | 3.9 | 0.312 |
| CCARM 3002 | 512 | 15.6 | 32 | 3.9 | 0.312 |
| CCARM 3003 | 1024 | 31.25 | 128 | 7.8 | 0.375 |
| CCARM 3004 | 512 | 15.6 | 64 | 3.9 | 0.375 |
| CCARM 3005 | 1024 | 15.6 | 128 | 3.9 | 0.375 |
| CCARM 3006 | 512 | 31.25 | 64 | 7.8 | 0.375 |
| CCARM 3007 | 1024 | 15.6 | 128 | 3.9 | 0.375 |

Data from a study on Sophoraflavanone B, highlighting its potent synergy with oxacillin.[2]

Synergy with Fluoroquinolone and Aminoglycoside Antibiotics

Sophoraflavanone G also potentiates the activity of fluoroquinolones and aminoglycosides against antibiotic-resistant S. aureus.

Table 4: Synergistic Effect of Sophoraflavanone G with Norfloxacin and Gentamicin against S. aureus



| Bacterial Strain | Antibiotic | MIC of Antibiotic Alone (µg/mL) | MIC of Sophorafl avanone G Alone (µg/mL) | Fold Reductio n in Antibiotic MIC | FIC Index | Referenc e |
|--|-------------|--|--|---|-----------------|---------------|
| S. aureus SA1199B (NorA overexpres sing) | Norfloxacin | 32 | 4 | 16 | 0.188 | [1] |
| Clinical Isolate of S. aureus | Gentamicin | 32 | 0.05 | 4 | Not Reported | [3][4] |

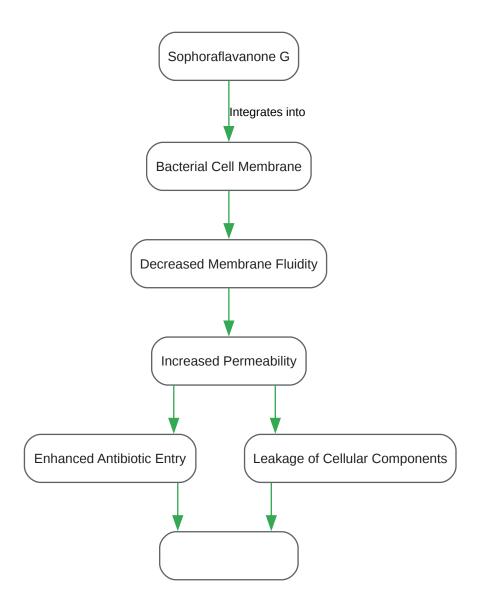
Mechanisms of Synergistic Action

The synergistic effects of Sophoraflavanone G are attributed to its multifaceted mechanism of action, primarily targeting the bacterial cell envelope and efflux pump systems.

Disruption of Bacterial Cell Membrane Integrity

Sophoraflavanone G integrates into the bacterial cell membrane, leading to a reduction in membrane fluidity.[5] This disruption of the membrane's physical properties increases its permeability, facilitating the entry of antibiotics and enhancing their access to intracellular targets. Furthermore, this can lead to the leakage of essential cellular components, contributing to bacterial cell death.[6]





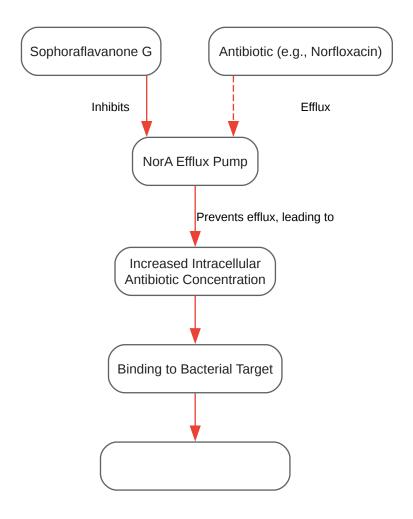
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Mechanism of membrane disruption by Sophoraflavanone G.

Inhibition of Efflux Pumps

A key mechanism of antibiotic resistance is the active efflux of drugs from the bacterial cell by efflux pumps. Sophoraflavanone G has been shown to inhibit the NorA efflux pump in S. aureus, which is responsible for extruding fluoroquinolones like norfloxacin.[7][8] By blocking this pump, Sophoraflavanone G increases the intracellular concentration of the antibiotic, thereby restoring its antibacterial activity.





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Inhibition of the NorA efflux pump by Sophoraflavanone G.

Interaction with Peptidoglycan Synthesis

Sophoraflavanone G has been observed to bind to peptidoglycan, a crucial component of the bacterial cell wall.[6] This interaction may disrupt the normal process of cell wall synthesis, weakening the cell wall and making the bacterium more susceptible to the action of cell wall-targeting antibiotics like β -lactams.

Experimental Protocols

The synergistic effects of Sophoraflavanone G and antibiotics are primarily evaluated using the checkerboard assay and time-kill curve analysis.

Checkerboard Assay Protocol



The checkerboard assay is a microdilution method used to determine the FIC index.

Preparation of Reagents:

- Prepare stock solutions of Sophoraflavanone G and the desired antibiotic in an appropriate solvent (e.g., DMSO) and sterilize by filtration.
- Prepare Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium.
- Culture the test bacterial strain (e.g., MRSA) overnight and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

Assay Setup:

- In a 96-well microtiter plate, perform serial two-fold dilutions of the antibiotic horizontally and Sophoraflavanone G vertically. This creates a matrix of varying concentrations of both compounds.
- Include control wells with only the antibiotic, only Sophoraflavanone G, and a growth control (no antimicrobial agents).

Inoculation and Incubation:

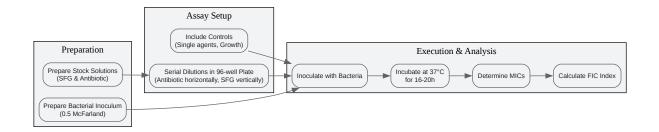
- Inoculate each well with the prepared bacterial suspension.
- Incubate the plate at 37°C for 16-20 hours.

Data Analysis:

- Determine the Minimum Inhibitory Concentration (MIC) for each compound alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
- Calculate the FIC for each compound and the FIC index using the following formulas:
 - FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
 - FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone



■ FIC Index = FIC of Drug A + FIC of Drug B



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Workflow for the Checkerboard Synergy Assay.

Time-Kill Curve Assay Protocol

The time-kill curve assay assesses the rate of bacterial killing over time.

- · Preparation:
 - Prepare bacterial cultures as described for the checkerboard assay.
 - Prepare tubes with MHB containing Sophoraflavanone G and/or the antibiotic at concentrations corresponding to their MICs (e.g., 0.5x MIC, 1x MIC, 2x MIC). Include a growth control tube without any antimicrobials.
- Inoculation and Sampling:
 - Inoculate each tube with the bacterial suspension to a final concentration of approximately 5×10^5 CFU/mL.
 - Incubate the tubes at 37°C with shaking.



 At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.

Viable Cell Count:

- Perform serial dilutions of the collected aliquots in sterile saline.
- Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.
- Count the number of colonies to determine the CFU/mL at each time point.

Data Analysis:

- Plot the log10 CFU/mL versus time for each combination.
- \circ Synergy is typically defined as a \geq 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point. A \geq 3-log10 decrease from the initial inoculum is considered bactericidal.

Conclusion and Future Directions

The experimental evidence strongly supports the role of Sophoraflavanone G as a potent synergistic agent that can restore the efficacy of conventional antibiotics against resistant bacteria, particularly MRSA. Its multifaceted mechanism of action, involving membrane disruption and efflux pump inhibition, makes it an attractive candidate for further preclinical and clinical development.

Future research should focus on:

- Expanding the scope of synergistic studies to include a wider range of clinically relevant resistant pathogens.
- In-depth molecular modeling and structural biology studies to elucidate the precise binding interactions of Sophoraflavanone G with its targets.
- In vivo studies to evaluate the efficacy and safety of Sophoraflavanone G-antibiotic combinations in animal models of infection.



The development of Sophoraflavanone G as an antibiotic adjuvant holds significant promise for addressing the global challenge of antimicrobial resistance and revitalizing our antibiotic arsenal.

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